molecular formula C10H9BrO5 B8611169 5-Bromo-2-(1-carboxy-ethoxy)-benzoic acid

5-Bromo-2-(1-carboxy-ethoxy)-benzoic acid

Cat. No.: B8611169
M. Wt: 289.08 g/mol
InChI Key: WIBANNSWSCRMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-carboxy-ethoxy)-benzoic acid is a useful research compound. Its molecular formula is C10H9BrO5 and its molecular weight is 289.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

5-bromo-2-(1-carboxyethoxy)benzoic acid

InChI

InChI=1S/C10H9BrO5/c1-5(9(12)13)16-8-3-2-6(11)4-7(8)10(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

WIBANNSWSCRMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-(1-ethoxycarbonyl-ethoxy)-benzoic acid methyl ester (41.1 g, 124 mmol) in a mixture of THF (250 mL), MeOH (250 mL) and a 5 M aqueous NaOH solution (300 mL) is heated under reflux (85° C.) for 16 h. After cooling to room temperature the resulting suspension is concentrated by rotary evaporation. The residue is dissolved in water and acidified with an aqueous concentrated HCl solution under cooling with ice. The aqueous phase is extracted twice with EtOAc and the combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated at reduced pressure to afford the title compound as a beige solid (31.5 g, 109 mmol, 88%). 1H NMR (400 MHz, DMSO-d6, 298 K): δ=13.04 (bs, 2H), 7.72 (d, J=2.7 Hz, 1H), 7.63 (dd, J=8.9, 2.7 Hz, 1H), 6.92 (d, J=8.9 Hz, 1H), 4.90 (q, J=6.6 Hz, 1H), 1.49 (d, J=6.6 Hz, 3H). MS (ES+): 289 (M(C10H979BrO5)+H)+.
Name
5-bromo-2-(1-ethoxycarbonyl-ethoxy)-benzoic acid methyl ester
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
88%

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